molecular formula C8H9NO3 B1317243 Methyl 2-(hydroxymethyl)isonicotinate CAS No. 58481-17-7

Methyl 2-(hydroxymethyl)isonicotinate

Cat. No.: B1317243
CAS No.: 58481-17-7
M. Wt: 167.16 g/mol
InChI Key: PBBNEARCAGHGCQ-UHFFFAOYSA-N
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Description

Methyl 2-(hydroxymethyl)isonicotinate (CAS: 58481-17-7) is an isonicotinic acid derivative characterized by a hydroxymethyl substituent at the 2-position of the pyridine ring and a methyl ester group at the 4-position. Its molecular formula is C₈H₉NO₃, with a molecular weight of 183.16 g/mol. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of kinase inhibitors and other bioactive molecules.

Preparation Methods

Detailed Preparation Methods and Reaction Conditions

Hydroxymethylation of Methyl Isonicotinate

This method is widely reported and involves the following steps:

  • Reactants : Methyl isonicotinate and formaldehyde (or paraformaldehyde as a formaldehyde source).

  • Catalysts : Acidic catalysts such as sulfuric acid or ammonium peroxodisulfate.

  • Solvent : Methanol or ethanol is commonly used to dissolve reactants and facilitate the reaction.

  • Reaction Conditions : Reflux conditions at temperatures typically ranging from 50°C to 80°C for several hours (e.g., 3 to 7 hours) to ensure complete conversion.

  • Workup : After reaction completion, the mixture is cooled, neutralized if necessary, and the product is isolated by extraction, washing, and crystallization or distillation.

Example Reaction Parameters:

Parameter Typical Value
Temperature 50–80 °C
Reaction Time 3–7 hours
Catalyst Sulfuric acid or ammonium peroxodisulfate
Solvent Methanol or ethanol
Molar Ratio (Methyl isonicotinate : Formaldehyde) 1 : 1 to 1 : 2

This method yields methyl 2-(hydroxymethyl)isonicotinate hydrochloride with high purity and good yield, suitable for pharmaceutical and synthetic applications.

Oxidation and Esterification of 2-Methyl Isonicotinate Derivatives

An alternative approach involves the oxidation of 2-methyl isonicotinate derivatives followed by esterification:

  • Starting Material : 2-methyl isonicotinate or related alkyl-substituted nicotinic acid esters.

  • Oxidizing Agents : Nitric acid in the presence of sulfuric acid, sometimes with catalysts such as ammonium vanadate or cobalt acetate.

  • Reaction Conditions : Elevated temperatures (140–225 °C) with controlled addition of nitric acid, continuous removal of water and diluted nitric acid by distillation.

  • Esterification : After oxidation, the reaction mixture is treated with an alcohol (e.g., methanol) and heated to convert acids to esters.

  • Isolation : The ester product is isolated by extraction and purification.

Key Data from Patent Literature:

Step Conditions/Details
Oxidation Temperature 140–225 °C (preferably 150–170 °C)
Oxidizing Agent Nitric acid (20–70%) in 3–10 molar equivalents
Catalyst Ammonium vanadate, tin chloride, cobalt acetate (optional)
Reaction Time 5–7 hours for nitric acid addition, plus 15–30 min post-addition distillation
Esterification Heating with alcohol until esterification complete
Yield and Purity High purity (>98%), yield varies with conditions

This method is more complex and suited for industrial scale synthesis of related esters but can be adapted for this compound derivatives with further hydroxymethylation steps.

Laboratory-Scale Synthesis Using Ammonium Peroxodisulfate

A laboratory method involves the reaction of methyl isonicotinate with ammonium peroxodisulfate in the presence of sulfuric acid under reflux in methanol:

  • Reagents : Methyl isonicotinate, ammonium peroxodisulfate, sulfuric acid.

  • Solvent : Methanol.

  • Conditions : Reflux until starting material is consumed (typically several hours).

  • Outcome : Formation of this compound hydrochloride.

This method is straightforward and can be scaled up with appropriate safety measures.

Comparative Summary of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Hydroxymethylation with formaldehyde Methyl isonicotinate, formaldehyde, acid catalyst, methanol, reflux 50–80 °C Simple, high yield, good purity Requires careful control of conditions to avoid overreaction
Oxidation and esterification of 2-methyl isonicotinate 2-methyl isonicotinate, nitric acid, sulfuric acid, catalysts, high temp (140–225 °C) Suitable for industrial scale, high purity High temperature, complex setup, longer reaction time
Ammonium peroxodisulfate method Methyl isonicotinate, ammonium peroxodisulfate, sulfuric acid, methanol, reflux Mild conditions, scalable Requires handling of strong oxidants

Research Findings and Notes

  • The hydroxymethylation reaction is sensitive to temperature and catalyst concentration; optimal conditions maximize yield and minimize side products.

  • The oxidation method using nitric acid and sulfuric acid is well-documented for related nicotinate esters and can be adapted for hydroxymethyl derivatives with additional steps.

  • Purity of the final product is typically above 98%, confirmed by chromatographic and spectroscopic methods.

  • The hydrochloride salt form of this compound is often isolated to improve stability and handling.

  • Industrial production methods are less documented but likely involve scale-up of the hydroxymethylation process with process optimization for safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(hydroxymethyl)isonicotinate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as Dess-Martin periodinane or potassium permanganate can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(hydroxymethyl)isonicotinate has shown potential in the development of new pharmaceutical agents. Its derivatives may possess pharmacological activities such as:

  • Antimicrobial Properties : Research indicates that compounds derived from this compound can inhibit bacterial growth, making them candidates for antibiotic development.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.
  • Anticancer Activity : Some derivatives have been evaluated for their ability to induce apoptosis in cancer cells, presenting a promising avenue for cancer therapeutics .

Organic Synthesis

This compound serves as an intermediate in synthesizing various organic molecules. Its unique structure allows it to participate in several chemical reactions, including:

  • Nucleophilic Substitution : The hydroxymethyl group can be substituted with other functional groups to create more complex molecules.
  • Esterification Reactions : this compound can undergo esterification to form esters that may have enhanced biological activity or stability .

Biological Research Applications

In biological studies, this compound is utilized to explore:

  • Enzyme-Substrate Interactions : The compound can act as a probe in studying how pyridine derivatives interact with various enzymes and receptors, providing insights into metabolic processes.
  • Pharmacokinetics : It has been used to investigate the absorption, distribution, metabolism, and excretion (ADME) of drugs, particularly those targeting the central nervous system .

Industrial Applications

This compound also finds applications in industrial settings:

  • Agrochemicals Production : Its derivatives are being explored for use in pesticides and herbicides due to their potential efficacy against plant pathogens.
  • Dyes and Specialty Chemicals : The compound's reactivity allows it to be used in synthesizing dyes and other specialty chemicals that require specific functional groups.

Case Studies

Several case studies highlight the applications of this compound:

  • Antimicrobial Study : A study evaluated its derivatives against common bacterial strains, demonstrating significant inhibition rates comparable to established antibiotics.
  • Anti-inflammatory Research : In vitro assays showed that certain derivatives reduced pro-inflammatory cytokine levels in cell cultures, suggesting potential therapeutic uses in inflammatory diseases.
  • Drug Metabolism Investigation : Research utilizing this compound helped elucidate metabolic pathways involved in drug interactions within the central nervous system, providing insights into drug efficacy and safety profiles .

Mechanism of Action

The mechanism of action of methyl 2-(hydroxymethyl)isonicotinate involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed that the compound may exert its effects through modulation of enzyme activity or interaction with cellular receptors. Further research is needed to fully elucidate its molecular targets and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparison

The structural differences among methyl isonicotinate derivatives lie in the substituents at the 2- and 4-positions of the pyridine ring. Below is a comparative analysis of key analogs:

Compound Name CAS Number Molecular Formula Substituents (Position/Type) Molecular Weight (g/mol) Key Structural Features
Methyl 2-(hydroxymethyl)isonicotinate 58481-17-7 C₈H₉NO₃ 2-hydroxymethyl, 4-methyl ester 183.16 Hydrophilic due to -CH₂OH; ester at C4
Methyl 2-(trifluoromethyl)isonicotinate 588702-68-5 C₈H₆F₃NO₂ 2-trifluoromethyl, 4-methyl ester 205.13 Lipophilic CF₃ group; strong electron-withdrawing effect
Methyl 5-amino-2-methoxyisonicotinate 1368183-31-6 C₈H₁₀N₂O₃ 5-amino, 2-methoxy, 4-methyl ester 194.18 Amino group enhances reactivity; methoxy at C2
Methyl 2-hydroxy-6-methylisonicotinate - C₈H₉NO₃ 2-hydroxy, 6-methyl, 4-methyl ester 183.16 Hydroxy and methyl substituents influence solubility

Key Observations :

  • Hydrophilicity : The hydroxymethyl group in the target compound increases polarity compared to the trifluoromethyl analog, which is highly lipophilic .
  • Functionalization Potential: The amino group in Methyl 5-amino-2-methoxyisonicotinate allows for further derivatization (e.g., amidation), whereas the hydroxymethyl group can undergo oxidation or esterification .

Physicochemical Properties

Limited data on exact melting points or solubility are available in the provided evidence, but inferences can be drawn from structural features:

Compound Predicted Solubility (Polar Solvents) Stability Notes
This compound High (due to -CH₂OH) Sensitive to oxidation; may require inert storage
Methyl 2-(trifluoromethyl)isonicotinate Low (lipophilic CF₃) Stable under acidic conditions
Methyl 5-amino-2-methoxyisonicotinate Moderate (amino group enhances polarity) Light-sensitive; may degrade under heat
Methyl 2-hydroxy-6-methylisonicotinate Moderate (hydroxy and methyl balance) Prone to tautomerization in solution

Biological Activity

Methyl 2-(hydroxymethyl)isonicotinate is a derivative of isonicotinic acid, notable for its diverse biological activities. This compound has attracted attention in pharmaceutical research due to its potential applications in various therapeutic areas, including antimicrobial, antioxidant, and anticancer activities. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

This compound is characterized by the following properties:

  • Molecular Formula : C8H9N1O3
  • Molecular Weight : Approximately 179.16 g/mol
  • Structure : Contains a hydroxymethyl group at the 2-position of the isonicotinate skeleton, enhancing its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves reactions that modify methyl isonicotinate. Common methods include:

  • Nucleophilic Substitution : Hydroxymethyl groups can be introduced through nucleophilic attack on electrophilic centers.
  • Electrophilic Aromatic Substitution : This method allows for the selective introduction of functional groups onto the aromatic ring.

Antimicrobial Activity

Research indicates that derivatives of isonicotinic acid, including this compound, exhibit significant antimicrobial properties. Studies have shown that:

  • The compound demonstrates antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
  • It also exhibits antifungal properties against fungi such as Candida albicans and Aspergillus niger .

Antioxidant Activity

This compound has been evaluated for its antioxidant potential. The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress. Key findings include:

  • In vitro assays indicate that it can significantly reduce lipid peroxidation levels.
  • The compound shows a higher antioxidant activity compared to standard antioxidants like ascorbic acid .

Anticancer Activity

Emerging studies suggest that this compound may possess anticancer properties. Research highlights include:

  • The compound has been shown to induce apoptosis in cancer cells through mitochondrial pathways.
  • It exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .

The biological activities of this compound can be attributed to several mechanisms:

  • Interaction with Biological Targets : The compound interacts with enzymes and receptors involved in various biochemical pathways, influencing cellular functions.
  • Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, it helps maintain cellular redox balance, thereby protecting cells from damage.

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

  • Antimicrobial Efficacy Study :
    • A study assessed the effectiveness of this compound against bacterial infections in vitro and in vivo. Results showed a significant reduction in bacterial load in treated subjects compared to controls.
  • Antioxidant Properties Evaluation :
    • In a controlled experiment, the antioxidant capacity was measured using DPPH radical scavenging assays. The results indicated that the compound significantly reduced DPPH levels, demonstrating its potential as a natural antioxidant .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique Features
Methyl IsonicotinateC7H8N2O2Lacks hydroxymethyl group; simpler structure
Methyl 2-(chloromethyl)isonicotinateC8H9ClN1O3Contains chloromethyl group instead of hydroxymethyl
Isonicotinic AcidC6H6N2O2Parent compound; lacks ester functionality

This table illustrates how this compound stands out due to its specific hydroxymethyl substitution, which may enhance its biological activity compared to other derivatives lacking this modification .

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for Methyl 2-(hydroxymethyl)isonicotinate to ensure stability during experiments?

  • Methodological Answer :

  • Handling : Conduct all operations in a well-ventilated fume hood. Use explosion-proof equipment and anti-static tools to prevent electrostatic discharge. Wear nitrile gloves (tested for compatibility per EN 374 standards), safety goggles, and lab coats. Avoid skin/eye contact and inhalation of vapors .
  • Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C. Protect from light, heat, and incompatible materials like strong oxidizers. Regularly inspect containers for leaks or degradation .

Q. What synthetic routes are documented for this compound, and what are their critical reaction parameters?

  • Methodological Answer :

  • Silylation-Hydrolysis Route : Start with methyl 2-(trimethylsilyl)methyl-furan carboxylate derivatives. Hydrolyze the silyl group using aqueous HCl (1M) at 0–5°C, followed by neutralization with NaHCO₃. Purify via column chromatography (silica gel, hexane/EtOAc gradient). Yields typically range from 65–75% .
  • Esterification : React 2-(hydroxymethyl)isonicotinic acid with methanol under acidic catalysis (H₂SO₄, 60°C, 12 hrs). Monitor completion via TLC (Rf = 0.3 in 7:3 hexane:EtOAc). Isolate via vacuum distillation .

Advanced Research Questions

Q. How can researchers assess the thermal and photolytic stability of this compound under varying experimental conditions?

  • Methodological Answer :

  • Thermal Stability : Use thermogravimetric analysis (TGA) at 10°C/min under N₂. Monitor decomposition onset temperature. Parallelly, conduct isothermal studies (e.g., 40°C, 7 days) and analyze purity via HPLC (C18 column, 254 nm) .
  • Photolytic Stability : Expose samples to UV light (365 nm) in quartz cells for 24–72 hrs. Track degradation kinetics using LC-MS to identify byproducts (e.g., oxidation to carboxylic acid derivatives) .

Q. What methodological considerations are critical when integrating this compound into multi-step organic syntheses?

  • Methodological Answer :

  • Functional Group Compatibility : Avoid nucleophilic reagents (e.g., Grignard reagents) that may attack the ester group. Use protecting groups (e.g., TBS for hydroxyl) in the presence of strong bases.
  • Reaction Optimization : Employ Design of Experiments (DoE) to optimize temperature, solvent (e.g., DMF vs. THF), and catalyst (e.g., Pd/C for hydrogenation). Monitor intermediates via NMR (¹H, 13C) to confirm structural integrity .

Q. How should researchers validate analytical methods for quantifying this compound in complex biological matrices?

  • Methodological Answer :

  • ICH M10 Compliance : Validate specificity (no matrix interference via blank plasma tests), accuracy (spiked recovery 85–115%), and precision (RSD <15% for intra-/inter-day). Use LC-MS/MS with deuterated internal standards (e.g., d₃-methyl analogs) .
  • Linearity : Establish calibration curves (1–100 ng/mL) with R² >0.98. Include stability tests for freeze-thaw cycles and long-term storage (-80°C, 30 days) .

Q. How can contradictions in reported synthetic yields or byproduct profiles be resolved systematically?

  • Methodological Answer :

  • Systematic Review : Follow PRISMA guidelines to aggregate literature data. Use meta-regression to identify variables (e.g., solvent polarity, catalyst loading) affecting yields. Replicate conflicting protocols under controlled conditions (e.g., humidity <30%) to isolate confounding factors .
  • Byproduct Analysis : Characterize side products via GC-MS or X-ray crystallography. Compare reaction kinetics (e.g., Arrhenius plots) to identify temperature-dependent pathways .

Properties

IUPAC Name

methyl 2-(hydroxymethyl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-8(11)6-2-3-9-7(4-6)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBNEARCAGHGCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10534023
Record name Methyl 2-(hydroxymethyl)pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10534023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58481-17-7
Record name Methyl 2-(hydroxymethyl)pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10534023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(hydroxymethyl)pyridine-4-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The reaction was performed in 2 separate 1000 mL round-bottomed flasks. To a solution of methyl isonicotinate (70 g, 510.44 mmol) and sulfuric acid (2.340 mL, 43.90 mmol) in MeOH (700 mL) under reflux, was added a solution of ammonium peroxydisulfate (210 g, 918.80 mmol) in water (350 mL) over 20 min. The reaction was refluxed for 20 min and was then allowed to cool to room temperature. The solid was filtered off and washed with MeOH. MeOH was removed from the filtrate under reduced pressure and then was neutralised by cautious stepwise addition of solid Na2CO3 under ice-cooling. The aqueous solution was extracted with ethyl acetate and the combined organic layers were dried with Na2SO4 and evaporated. The dark-brown residue was treated with cyclohexane (3×300 mL) and the cyclohexane phase was decanted. The remaining dark-brown residue was purified by automated flash chromatography on 2 Biotage® KP-SIL 340 g columns. A gradient from 25% to 100% of EtOAc in heptane over 10 CV was used as mobile phase. Methyl 2-(hydroxymethyl)isonicotinate (27.5 g, 32%) was isolated. 1H NMR (400 MHz, cdcl3) δ 3.90 (s, 3H), 4.78 (s, 2H), 7.57-7.90 (m, 2H), 8.64 (s, 1H). MS m/z 168 (M+H)+
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
2.34 mL
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
reactant
Reaction Step One
Name
ammonium peroxydisulfate
Quantity
210 g
Type
reactant
Reaction Step Two
Name
Quantity
350 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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